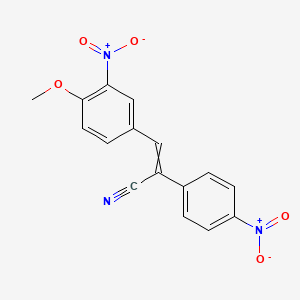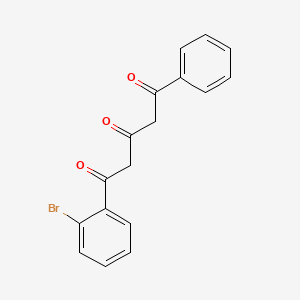
3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of nitro and methoxy functional groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:
Nitration: The starting material, 4-methoxybenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Aldol Condensation: The nitrated product is then subjected to an aldol condensation reaction with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This step forms the enone structure.
Cyanation: Finally, the enone undergoes cyanation using a cyanide source like sodium cyanide or potassium cyanide to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-(4-Amino-3-methoxyphenyl)-2-(4-aminophenyl)prop-2-enenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
科学研究应用
3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a lead compound for the development of new pharmaceuticals.
作用机制
The mechanism of action of 3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Materials Science: The electronic properties of the compound can influence its behavior in materials applications, such as conductivity or light absorption.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Lacks the additional nitro group, which may affect its reactivity and applications.
3-(4-Nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Lacks the methoxy group, which may influence its electronic properties and reactivity.
Uniqueness
3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of both methoxy and nitro groups, which provide a balance of electronic effects that can be exploited in various chemical reactions and applications.
属性
CAS 编号 |
4769-17-9 |
|---|---|
分子式 |
C16H11N3O5 |
分子量 |
325.27 g/mol |
IUPAC 名称 |
3-(4-methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H11N3O5/c1-24-16-7-2-11(9-15(16)19(22)23)8-13(10-17)12-3-5-14(6-4-12)18(20)21/h2-9H,1H3 |
InChI 键 |
HQUZEVHAMSZKCG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B14004338.png)


![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)

![Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14004381.png)

![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)
